molecular formula C17H19N5O5S B6535067 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide CAS No. 1172981-77-9

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide

Cat. No.: B6535067
CAS No.: 1172981-77-9
M. Wt: 405.4 g/mol
InChI Key: IWYHUOPELKMJRE-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a 1,3,4-oxadiazole ring, a 1,3-dimethyl-1H-pyrazol-5-yl group, and a 4-methoxybenzenesulfonyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole and 1,3-dimethyl-1H-pyrazol-5-yl rings suggests that the compound could have a planar structure. The methoxy and sulfonyl groups attached to the benzene ring could cause the molecule to have a non-planar structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the 1,3,4-oxadiazole ring is generally stable but can undergo reactions at the 2-position . The 1,3-dimethyl-1H-pyrazol-5-yl group can participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could increase the compound’s solubility in polar solvents .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-11-10-14(22(2)21-11)16-19-20-17(27-16)18-15(23)8-9-28(24,25)13-6-4-12(26-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHUOPELKMJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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